molecular formula C26H26N2S B2626765 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide CAS No. 339277-99-5

4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide

Cat. No. B2626765
CAS RN: 339277-99-5
M. Wt: 398.57
InChI Key: CAFBMGXTQCXTCL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole derivatives can be synthesized with good yields by performing click reaction between the 4,5-diphenyl-2- (prop-2-yn-1-ylthio)-1H-imidazole and various benzyl azides . The product was characterized using FTIR, 1 H and 13 C NMR .


Molecular Structure Analysis

Imidazole has become an important synthon in the development of new drugs . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The imidazole derivative was screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Synthesis of Polyimides : The synthesis of soluble and thermally stable polyimides using a diamine monomer containing a triaryl imidazole pendant group, which includes 4,5-diphenyl-1H-imidazol-2-yl derivatives, has been reported. These polyimides demonstrate excellent solubility in various solvents and high glass transition temperatures, suggesting potential use in high-performance materials (Ghaemy & Alizadeh, 2009).

  • Electronic and Substituent Influence Studies : Research has explored how electronic and substituent influences affect the donor-acceptor capacities of imidazole rings, using frameworks like 4,5-diphenyl-1H-imidazol-2-yl. This study is crucial for understanding the electronic properties of such compounds, which can be applied in the development of new materials and molecules (Eseola et al., 2012).

  • Photochromism Studies : Another study has synthesized derivatives of 4,5-diphenyl-1H-imidazol-2-yl and investigated their photochromic properties. This research is significant for applications in materials science, especially in developing materials that change color in response to light (Bai et al., 2010).

  • Antioxidant Activities : Research has also been conducted on the antioxidant properties of imidazole derivatives, including those with a 4,5-diphenyl-1H-imidazol-2-yl structure. These studies are important for the development of new antioxidants, which have various applications in biochemistry and pharmaceuticals (Alp et al., 2015).

  • Polymer Development : The synthesis of novel polyamides and poly(amide-ether)s bearing imidazole pendants, including the 4,5-diphenyl-1H-imidazol-2-yl derivatives, has been explored. These polymers have potential applications in various industries due to their solubility, thermal stability, and optical properties (Ghaemy et al., 2013).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Imidazole compounds can have various safety and hazard profiles. For example, some imidazole compounds can cause skin and eye irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Therefore, the development of new imidazole derivatives with improved properties and activities is a promising area of research .

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)29-19-21-16-14-20(2)15-17-21/h4-17H,3,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFBMGXTQCXTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1SCC2=CC=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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